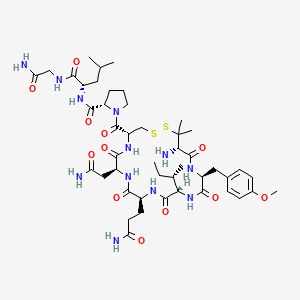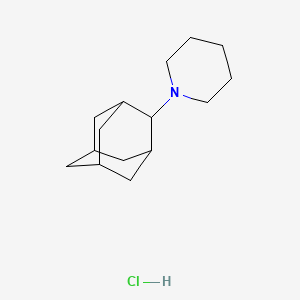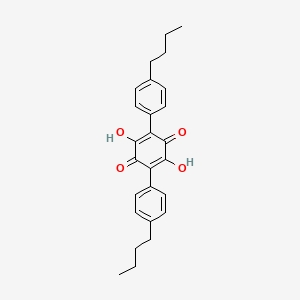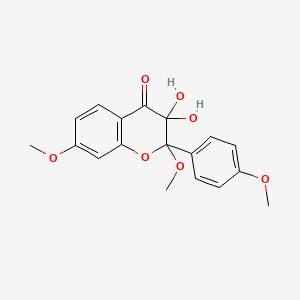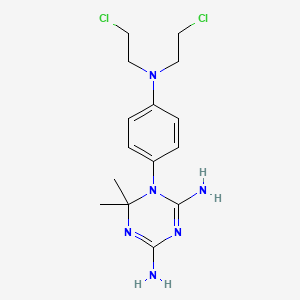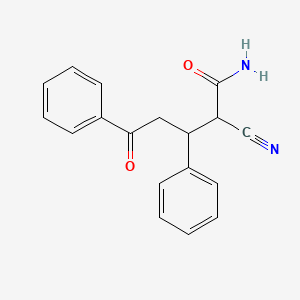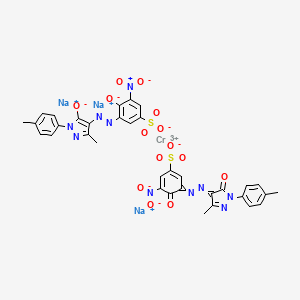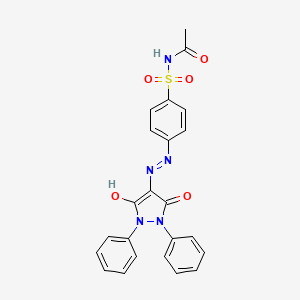
N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide is a chemical compound with the molecular formula C23H19N5O5S and a molecular weight of 477.492 g/mol . This compound is characterized by its complex structure, which includes a pyrazolidinylidene core, phenyl groups, and a sulfonylacetamide moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide involves multiple steps. One common method includes the reaction of 3,5-dioxo-1,2-diphenylpyrazolidine with hydrazine to form the hydrazino derivative. This intermediate is then reacted with 4-sulfonylphenyl acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces amine derivatives .
Applications De Recherche Scientifique
N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity and interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)-4-(1-methylethoxy)benzamide
- Acetamide, N-[[4-[[(3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)methylene]amino]phenyl]sulfonyl]-
Uniqueness
N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide is unique due to its specific structural features, such as the pyrazolidinylidene core and the sulfonylacetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
59541-30-9 |
|---|---|
Formule moléculaire |
C23H19N5O5S |
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
N-[4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)diazenyl]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C23H19N5O5S/c1-16(29)26-34(32,33)20-14-12-17(13-15-20)24-25-21-22(30)27(18-8-4-2-5-9-18)28(23(21)31)19-10-6-3-7-11-19/h2-15,30H,1H3,(H,26,29) |
Clé InChI |
UTSHUFYGEIUVJY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


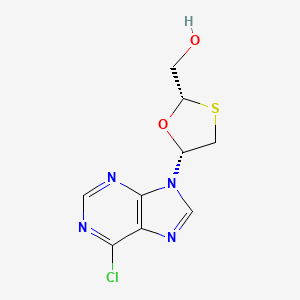
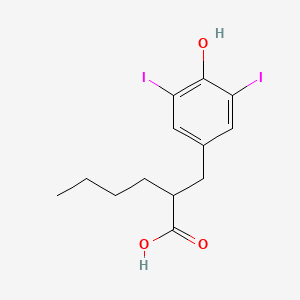
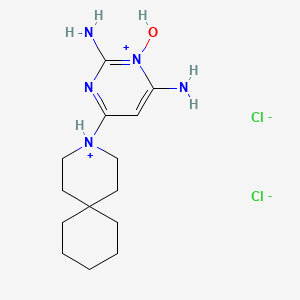
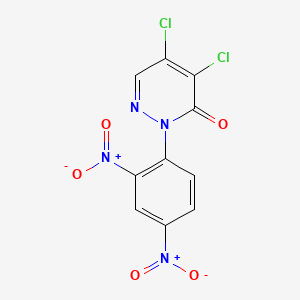
![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
